molecular formula C12H20Cl2N2 B2866164 4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride CAS No. 2580190-13-0

4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride

Cat. No. B2866164
CAS RN: 2580190-13-0
M. Wt: 263.21
InChI Key: WAXZHANLOODRAR-UHFFFAOYSA-N
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Description

“4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride” is a chemical compound with the CAS Number: 2580190-13-0 . It has a molecular weight of 263.21 . The compound is typically stored at room temperature and appears as a powder .


Physical And Chemical Properties Analysis

The compound “4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride” appears as a powder and is typically stored at room temperature . Its molecular weight is 263.21 .

Scientific Research Applications

Drug Design and Pharmacology

Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of drugs . The structure of 4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride allows for its use in the synthesis of biologically active molecules. It can serve as a building block in the construction of compounds with potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory agents .

Organic Synthesis

In organic chemistry, piperidine structures are important synthetic blocks. They are involved in various intra- and intermolecular reactions, leading to the formation of diverse derivatives like substituted piperidines and piperidinones . These reactions are fundamental for creating complex organic molecules used in further research and development.

Medicinal Chemistry

The piperidine moiety is a common feature in FDA-approved drugs, indicating its significance in medicinal chemistry . Researchers utilize 4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride for the synthesis and study of new drug candidates, exploring its pharmacokinetic and pharmacodynamic properties.

Drug Discovery

Piperidine derivatives, including 4-Ethyl-2-piperidin-4-ylpyridine;dihydrochloride, play a pivotal role in drug discovery. They are used to create compounds with a variety of biological activities, which can be screened for potential as new drugs . This process involves synthesizing libraries of compounds and evaluating their efficacy and safety.

Biochemistry

In biochemistry, piperidine derivatives are used to study enzyme reactions and biological pathways . They can act as inhibitors or activators of certain enzymes, helping to elucidate the biochemical mechanisms underlying various physiological processes.

Molecular Biology

Molecular biologists may use piperidine derivatives as tools to manipulate genes and proteins. These compounds can be part of protocols for gene expression studies, protein-protein interactions, and the investigation of cellular signaling pathways .

properties

IUPAC Name

4-ethyl-2-piperidin-4-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-2-10-3-8-14-12(9-10)11-4-6-13-7-5-11;;/h3,8-9,11,13H,2,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXZHANLOODRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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